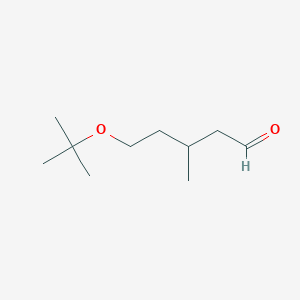
5-tert-Butoxy-3-methylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butoxy-3-methylpentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a tert-butoxy group and a methyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds via an acid-catalyzed etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butoxy-3-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-tert-Butoxy-3-methylpentanoic acid.
Reduction: 5-tert-Butoxy-3-methylpentanol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-tert-Butoxy-3-methylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 5-tert-Butoxy-3-methylpentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The tert-butoxy group can also participate in various substitution reactions, where it is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentanal: Lacks the tert-butoxy group, making it less sterically hindered.
5-tert-Butoxy-3-methylpentanoic acid: The oxidized form of 5-tert-Butoxy-3-methylpentanal.
5-tert-Butoxy-3-methylpentanol: The reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a tert-butoxy group and a methyl group on the pentanal backbone. This combination of functional groups imparts distinct reactivity and steric properties, making it a valuable compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
52223-74-2 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentanal |
InChI |
InChI=1S/C10H20O2/c1-9(5-7-11)6-8-12-10(2,3)4/h7,9H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
UAKMQOLNWNDAFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(C)(C)C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


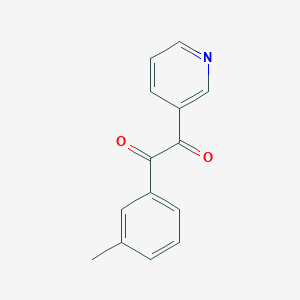


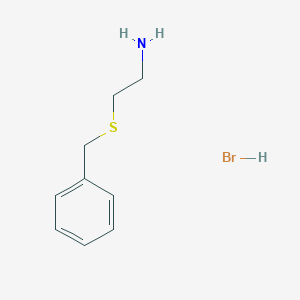

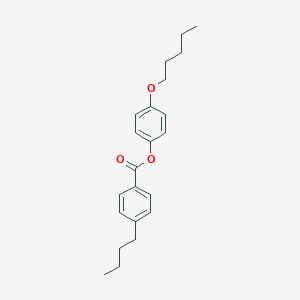
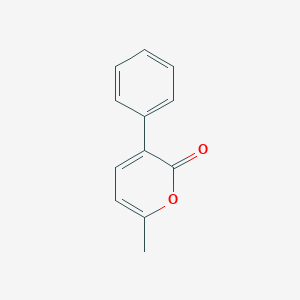
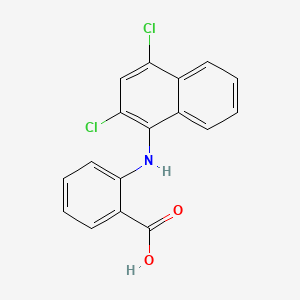
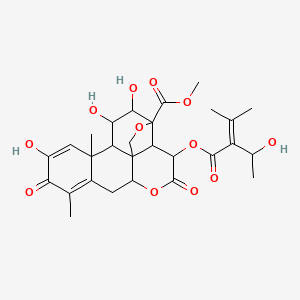

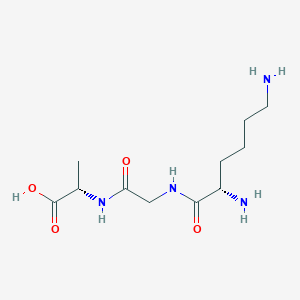
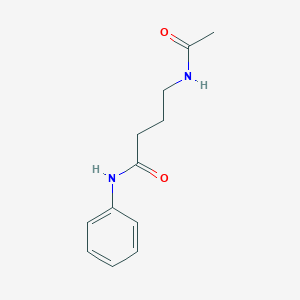
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
